molecular formula C28H22N4O4S B15025937 (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15025937
M. Wt: 510.6 g/mol
InChI Key: WDMWEEJLKIEUAJ-VHXPQNKSSA-N
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Description

The compound (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Attachment of the 3,4-dimethoxyphenyl group:

    Formation of the indole core: The indole core is synthesized separately and then coupled with the thiazolo[3,2-b][1,2,4]triazole core.

    Final assembly: The final step involves the coupling of the indole core with the thiazolo[3,2-b][1,2,4]triazole core, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include alcohols or reduced derivatives.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new reactions and methodologies.

Biology

Medicine

Potential therapeutic applications include the development of new drugs for treating various diseases, particularly those involving the central nervous system.

Industry

The compound could be used as a precursor for the synthesis of other complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thiazolo[3,2-b][1,2,4]triazole core are known to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
  • This compound

Uniqueness

The unique combination of the thiazolo[3,2-b][1,2,4]triazole core with the indole and 3,4-dimethoxyphenyl groups sets this compound apart from others. This structural uniqueness contributes to its potential biological activity and therapeutic applications.

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N4O4S/c1-16-8-10-17(11-9-16)15-31-20-7-5-4-6-19(20)23(26(31)33)24-27(34)32-28(37-24)29-25(30-32)18-12-13-21(35-2)22(14-18)36-3/h4-14H,15H2,1-3H3/b24-23-

InChI Key

WDMWEEJLKIEUAJ-VHXPQNKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC(=C(C=C6)OC)OC)S4)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC(=C(C=C6)OC)OC)S4)C2=O

Origin of Product

United States

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